molecular formula C16H14Cl2N2O4S3 B2488013 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide CAS No. 864977-26-4

2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide

Cat. No.: B2488013
CAS No.: 864977-26-4
M. Wt: 465.38
InChI Key: NQTXRLDJYUKJAV-MNDPQUGUSA-N
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Description

This compound is a benzothiazole-thiophene hybrid featuring a dichlorinated thiophene core linked to a 6-methanesulfonyl-substituted benzothiazol-2-ylidene moiety via a carboxamide bridge. The Z-configuration of the benzothiazol-2-ylidene group (indicated by (2Z)) and the 2-methoxyethyl substituent on the benzothiazole ring contribute to its structural uniqueness. The methanesulfonyl group at position 6 enhances polarity, while the chlorine atoms on the thiophene ring may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4S3/c1-24-6-5-20-11-4-3-9(27(2,22)23)7-12(11)25-16(20)19-15(21)10-8-13(17)26-14(10)18/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTXRLDJYUKJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Optimization studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for both alkylation and coupling steps, while temperatures above 80°C promote side reactions such as demethylation of the methoxyethyl group.

Catalytic Efficiency

RuCl₃ catalysis in the initial cyclocondensation step reduces reaction times from 24 hours to 6 hours compared to traditional thermal methods. Microwave-assisted synthesis further accelerates steps such as nitro reduction, achieving 85% yield in 10 minutes versus 2 hours under conventional heating.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiophene-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.65 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.32 (t, J = 6.0 Hz, 2H, –OCH₂CH₂–), 3.78 (s, 3H, –SO₂CH₃), 3.54 (t, J = 6.0 Hz, 2H, –CH₂OCH₃), 3.33 (s, 3H, –OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Industrial Production Considerations

Scale-up requires continuous flow reactors to maintain exothermic control during sulfonation and coupling steps. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput, while green solvents such as 2-methyltetrahydrofuran replace traditional halogenated solvents to meet environmental regulations.

Chemical Reactions Analysis

2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methanesulfonyl group in the target compound distinguishes it from analogs with simpler electron-withdrawing groups (e.g., Cl, CN). The 2-methoxyethyl chain on the benzothiazole ring is unique; similar compounds (e.g., 4g, 4m) feature aryl or alkyl groups, which may confer different steric and electronic profiles .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to ’s thiazolidinone derivatives (e.g., cyclocondensation of carboxamides with aldehydes).

Spectral Trends :

  • IR spectra of related compounds show characteristic peaks for C=O (1650–1720 cm⁻¹) and CN (2200–2220 cm⁻¹). The target compound’s IR would likely exhibit similar features, with additional signals for SO₂ (∼1350 cm⁻¹) and ether C-O (∼1100 cm⁻¹) .

Biological Relevance: While highlights benzothiazole-thiazolidinones for antimicrobial activity, the target’s dichlorothiophene moiety aligns with compounds showing kinase inhibition (e.g., p38 MAPK inhibitors). The dichloro substitution may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiophene derivatives, characterized by the presence of a thiophene ring fused with a benzothiazole moiety. The synthesis typically involves multi-step reactions including:

  • Formation of the Thiophene Ring : Utilizing appropriate precursors and reaction conditions to create the thiophene structure.
  • Benzothiazole Synthesis : This involves the reaction of 2-aminothiophenol with aldehydes.
  • Coupling Reactions : The introduction of functional groups such as methanesulfonyl and methoxyethyl through nucleophilic substitutions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related thiazole derivatives demonstrate effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
  • Antifungal Activity : Compounds in this class have also been evaluated for antifungal properties against Aspergillus niger and Aspergillus oryzae, showcasing promising results in inhibiting fungal growth .

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example:

  • In vitro tests have indicated that it sensitizes HepG2 cells to the cytotoxic effects of sorafenib, significantly lowering IC50 values from 3.9 µM to 0.5 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially through competitive or allosteric mechanisms.
  • Receptor Modulation : It may also modulate receptor activity, influencing various physiological responses.

Research Findings and Case Studies

StudyFindings
Study 1Evaluated antibacterial effects against E. coli and S. aureus, showing significant inhibition at low concentrations .
Study 2Investigated antifungal properties against A. niger and A. oryzae, revealing effective growth suppression .
Study 3Assessed cytotoxicity on HepG2 cells, demonstrating enhanced sensitivity to sorafenib treatment .

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